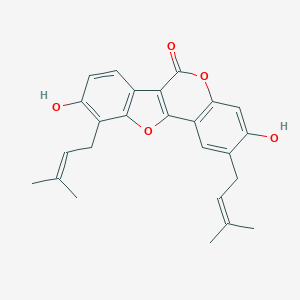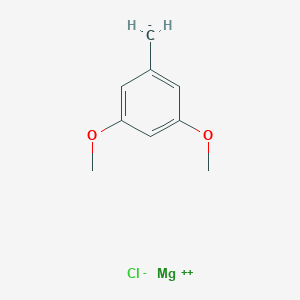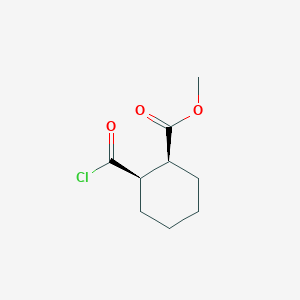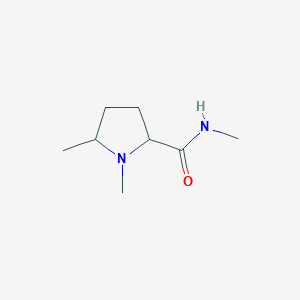
N,1,5-Trimethylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,5-Trimethylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amide that is commonly used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N,1,5-Trimethylpyrrolidine-2-carboxamide is not well understood. However, it is believed to function as a nucleophile in various chemical reactions, due to the presence of a carbonyl group in its structure. It has also been shown to interact with various enzymes and proteins, which may play a role in its biological activity.
Biochemical and Physiological Effects:
N,1,5-Trimethylpyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1,5-Trimethylpyrrolidine-2-carboxamide has several advantages as a chemical reagent in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been shown to be a versatile building block in the synthesis of various organic compounds. However, it also has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N,1,5-Trimethylpyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have potential as a chiral auxiliary in organic synthesis, due to its ability to induce chirality in other molecules. Further research is needed to fully understand the mechanism of action of N,1,5-Trimethylpyrrolidine-2-carboxamide and its potential applications in various fields of science.
Conclusion:
In conclusion, N,1,5-Trimethylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects. While it has several advantages as a chemical reagent in lab experiments, it also has some limitations that may limit its use in certain experiments. There are several potential future directions for research on N,1,5-Trimethylpyrrolidine-2-carboxamide, and further research is needed to fully understand its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of N,1,5-Trimethylpyrrolidine-2-carboxamide is a well-established process that involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate, followed by the addition of methylamine. The resulting product is then purified through column chromatography to obtain the final compound. This method has been widely used in the production of N,1,5-Trimethylpyrrolidine-2-carboxamide and has proven to be efficient and reliable.
Aplicaciones Científicas De Investigación
N,1,5-Trimethylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields of science. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been studied as a potential chiral auxiliary in organic synthesis, due to its ability to induce chirality in other molecules.
Propiedades
Número CAS |
126406-56-2 |
|---|---|
Nombre del producto |
N,1,5-Trimethylpyrrolidine-2-carboxamide |
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
N,1,5-trimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-6-4-5-7(10(6)3)8(11)9-2/h6-7H,4-5H2,1-3H3,(H,9,11) |
Clave InChI |
VWWUEERFPLIMBD-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1C)C(=O)NC |
SMILES canónico |
CC1CCC(N1C)C(=O)NC |
Sinónimos |
2-Pyrrolidinecarboxamide,N,1,5-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



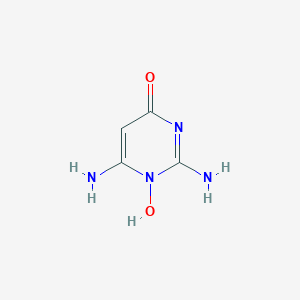

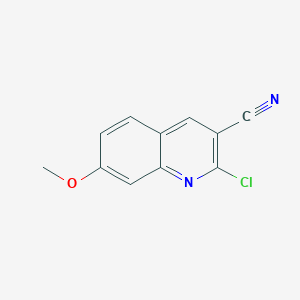
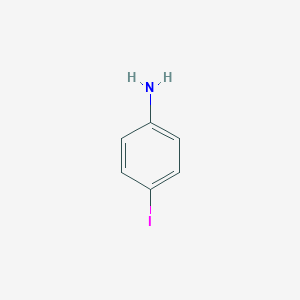
![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)


![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)

